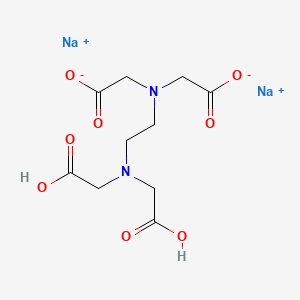
EDTA disodium salt
Übersicht
Beschreibung
EDTA disodium salt is a chemical compound widely known for its ability to chelate metal ions. It is a salt of ethylenediaminetetraacetic acid, which is an aminopolycarboxylic acid. This compound is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its ability to bind to metal ions and form stable complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .
Industrial Production Methods
In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .
Analyse Chemischer Reaktionen
Types of Reactions
EDTA disodium salt primarily undergoes complexation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The most common reagents used with disodium ethylenediaminetetraacetate are metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of disodium ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and water-soluble, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
EDTA disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: It inhibits metalloproteases and other enzymes that require metal ions for activity.
Medicine: It is used in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.
Wirkmechanismus
EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium edetate
- Nitrilotriacetic acid
Uniqueness
EDTA disodium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it more versatile compared to other chelating agents like nitrilotriacetic acid, which has a narrower range of metal ion affinity .
Eigenschaften
Molekularformel |
C10H14N2Na2O8 |
|---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZGTMUACCHSMWAC-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














